
5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-fluorophenyl)nicotinic acid (5-CFPA) is an important organic compound with many applications in scientific research. It is a white crystalline solid with a molecular weight of 222.62 g/mol and a melting point of 166-168°C. It is a derivative of nicotinic acid, an important component of the vitamin B3 family. 5-CFPA is widely used in organic synthesis, medicinal chemistry, and biochemistry due to its wide range of properties and applications.
Mécanisme D'action
5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of muscle contraction and other physiological processes. 5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95% binds to the active site of AChE and blocks its action, leading to an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
The inhibition of AChE by 5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95% leads to an increase in the levels of acetylcholine in the body. This can lead to an increase in muscle contraction, improved cognitive function, and improved memory. 5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95% has also been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also stable and can be stored for long periods of time. However, its use in lab experiments is limited due to its toxicity.
Orientations Futures
Further research is needed to explore the potential therapeutic uses of 5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95%. Its mechanism of action could be used to develop new drugs to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory and anti-oxidant effects could be explored for potential treatments for other diseases. Finally, its ability to increase the levels of acetylcholine could be used to improve cognitive function and memory.
Méthodes De Synthèse
5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95% can be synthesized from 3-chloro-4-fluorobenzaldehyde and nicotinic acid through a two-step process. The first step involves the formation of an aldol condensation product of the two reactants. This is followed by an acid-catalyzed dehydration of the condensation product to form 5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95%.
Applications De Recherche Scientifique
5-(3-Chloro-4-fluorophenyl)nicotinic acid, 95% is widely used in scientific research due to its wide range of properties and applications. It is used as a reagent in organic synthesis, as a ligand in medicinal chemistry, and as a biochemical reagent in biochemistry. It has also been used in the synthesis of various drugs and other compounds.
Propriétés
IUPAC Name |
5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-4-7(1-2-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGWOCVEDBABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679490 |
Source


|
| Record name | 5-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-61-1 |
Source


|
| Record name | 5-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

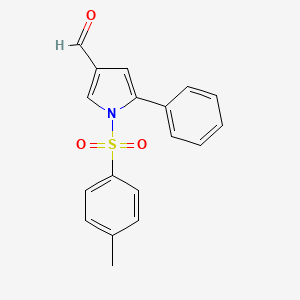
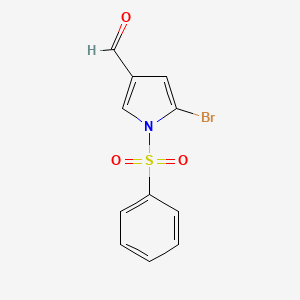
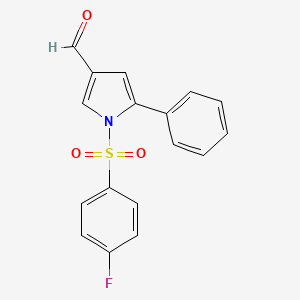
![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)
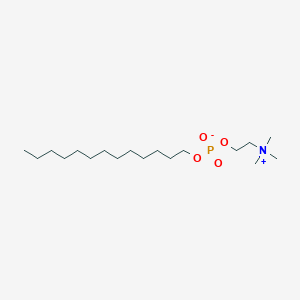
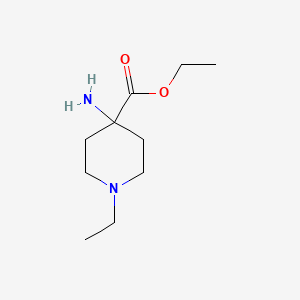







![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)